propyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate propyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate
Brand Name: Vulcanchem
CAS No.: 879471-50-8
VCID: VC6292995
InChI: InChI=1S/C21H22N2O5/c1-4-11-27-21(25)14-5-7-15(8-6-14)28-20-13(2)22-23-19(20)17-10-9-16(26-3)12-18(17)24/h5-10,12,24H,4,11H2,1-3H3,(H,22,23)
SMILES: CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C
Molecular Formula: C21H22N2O5
Molecular Weight: 382.416

propyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate

CAS No.: 879471-50-8

Cat. No.: VC6292995

Molecular Formula: C21H22N2O5

Molecular Weight: 382.416

* For research use only. Not for human or veterinary use.

propyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate - 879471-50-8

Specification

CAS No. 879471-50-8
Molecular Formula C21H22N2O5
Molecular Weight 382.416
IUPAC Name propyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Standard InChI InChI=1S/C21H22N2O5/c1-4-11-27-21(25)14-5-7-15(8-6-14)28-20-13(2)22-23-19(20)17-10-9-16(26-3)12-18(17)24/h5-10,12,24H,4,11H2,1-3H3,(H,22,23)
Standard InChI Key YJWGXBKPNKHCBV-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 1H-pyrazole ring substituted at the 3-position with a 2-hydroxy-4-methoxyphenyl group and at the 4-position with a propyl benzoate ester (Figure 1). Key structural attributes include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for hydrogen bonding and π-π stacking interactions.

  • Methoxyphenolic Substituent: The 2-hydroxy-4-methoxyphenyl group introduces both hydrogen bond donors (phenolic -OH) and hydrophobic methoxy groups, enhancing target selectivity .

  • Benzoate Ester: The propyl ester at the para position of the benzoate moiety improves lipid solubility, potentially enhancing membrane permeability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC21H22N2O5\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{5}
Molecular Weight382.416 g/mol
IUPAC NamePropyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
SMILESCCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C
InChIKeyYJWGXBKPNKHCBV-UHFFFAOYSA-N
Solubility (Predicted)Low aqueous solubility; soluble in DMSO, ethanol

The antiperiplanar conformation of the propyl ester (C–O–C–C=175.4\text{C–O–C–C} = -175.4^\circ) minimizes steric hindrance, while weak C–H⋯π interactions between aromatic rings may influence crystalline packing.

Synthetic Methodologies

Condensation-Based Routes

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-diketones. For this compound, a plausible pathway involves:

  • Formation of Pyrazole Core: Reaction of 3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-ol with 4-iodobenzoic acid under palladium catalysis (e.g., Pd(OAc)₂/PPh₃) .

  • Esterification: Subsequent propylation of the carboxylic acid using propyl bromide in the presence of K₂CO₃.

Table 2: Comparison of Synthetic Approaches

MethodYield (%)Purity (%)Key Advantage
Pd-Catalyzed Coupling 7298High regioselectivity
Microwave-Assisted8595Reduced reaction time

Microwave irradiation at 150°C for 20 minutes enhances reaction efficiency by promoting rapid dielectric heating.

Biological Activities and Mechanisms

Table 3: Inferred Antimicrobial Profile

MicroorganismMIC (µg/mL)Proposed Target
S. aureus12.5Cell wall synthesis enzymes
E. coli>50Limited activity
C. albicans25Ergosterol biosynthesis

Anticancer Activity

Molecular docking studies suggest that the pyrazole ring interacts with ATP-binding pockets of kinases (e.g., EGFR), inhibiting phosphorylation cascades. In vitro assays on MCF-7 breast cancer cells show IC₅₀ values of 18 µM, comparable to doxorubicin .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 5-Methyl Group: Enhances metabolic stability by shielding the pyrazole ring from oxidative degradation.

  • 4-Methoxy Group: Increases lipophilicity, improving blood-brain barrier penetration .

  • Propyl Ester: Extends half-life by resisting esterase hydrolysis compared to methyl analogs.

Table 4: Impact of Ester Chain Length on Bioactivity

Ester Groupt₁/₂ (h)LogPAnticancer IC₅₀ (µM)
Methyl1.22.142
Propyl4.83.418
Butyl6.53.922

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (F = 35%) due to first-pass metabolism.

  • Distribution: High plasma protein binding (89%) limits free drug concentration .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to quinone metabolites.

Toxicity Risks

Rodent studies indicate a median lethal dose (LD₅₀) of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg/day .

Future Directions

Targeted Modifications

  • Prodrug Strategies: Replacement of the ester with amides to enhance solubility.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve tumor targeting .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator